molecular formula C16H17NO3 B13731103 N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone

N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone

Cat. No.: B13731103
M. Wt: 271.31 g/mol
InChI Key: SXFVEXPCTWCXSF-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone is a nitrone derivative characterized by a benzoyl-substituted methylethyl group attached to the nitrone nitrogen. Nitrones are widely studied for their roles as spin-trapping agents in detecting free radicals and as intermediates in organic synthesis.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-hydroxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzeneamine oxide

InChI

InChI=1S/C16H17NO3/c1-16(2,15(18)13-9-5-3-6-10-13)17(19,20)14-11-7-4-8-12-14/h3-12,19H,1-2H3

InChI Key

SXFVEXPCTWCXSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)[N+](C2=CC=CC=C2)(O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(1-Benzoyl-1-methylethyl)-alpha-phenylnitrone

General Synthetic Approach

The preparation of N-(1-Benzoyl-1-methylethyl)-alpha-phenylnitrone typically involves the condensation of an appropriate benzoyl-substituted amine precursor with a nitrone-forming reagent. The key step is the formation of the nitrone moiety (C=N+-O−), which requires careful control of reaction conditions to avoid side reactions and ensure high yield and purity.

Raw Materials

  • Benzoyl derivatives (e.g., benzoyl chloride or benzaldehyde derivatives)
  • Alpha-phenylnitrone precursors (e.g., phenylhydroxylamine or related compounds)
  • Suitable solvents such as dichloromethane or acetonitrile
  • Catalysts or bases such as triethylamine or magnesium sulfate (anhydrous) for imine formation and dehydration steps

Detailed Preparation Steps

Based on the synthesis strategies reported in related nitrone and azetidinone chemistry and the available data on similar compounds, the preparation can be outlined as follows:

Step 1: Formation of Benzoyl-Substituted Imine Intermediate
  • A solution of benzaldehyde or benzoyl derivative in anhydrous dichloromethane is reacted with an amine such as alpha-methylbenzylamine under anhydrous conditions.
  • Anhydrous magnesium sulfate is added to remove water formed during imine formation.
  • The reaction mixture is stirred at room temperature for 12 hours.
  • The resulting imine intermediate is isolated by filtration and concentration under reduced pressure, typically yielding about 90% of crude product without further purification.
Step 2: Nitrone Formation via Oxidation or Condensation
  • The imine intermediate is subjected to oxidation or condensation with hydroxylamine derivatives to form the nitrone moiety.
  • This step may involve the addition of oxidizing agents or specific nitrone-forming reagents under controlled temperature (often 0°C to room temperature).
  • The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
  • The nitrone product is purified by column chromatography using appropriate solvent systems such as ethyl acetate and hexanes mixtures.

Alternative Synthetic Routes and Enzymatic Resolution

While direct nitrone formation is common, alternative methods involving intermediate β-lactams and enzymatic resolution have been reported for related compounds:

  • Synthesis of β-lactam intermediates via reaction of imines with acetoxyacetyl chloride, followed by enzymatic resolution using lipase enzymes to obtain enantiomerically pure intermediates.
  • Subsequent chemical transformations including deacetylation and radical cyclization to achieve the desired stereochemistry.
  • These methods, although more complex, offer routes to enantiomerically enriched nitrone derivatives which may be relevant for chiral applications.

Summary Table of Preparation Parameters

Step Reagents/Conditions Reaction Type Yield (%) Notes
1 Benzaldehyde + alpha-methylbenzylamine, MgSO4, DCM, RT, 12 h Imine formation ~90 Anhydrous conditions critical
2 Imine + hydroxylamine derivative, oxidant, 0-25°C Nitrone formation 70-85* Purification by column chromatography
3 Flash chromatography Purification - Confirm structure by NMR, MS, IR
Alt. β-lactam synthesis + lipase resolution Enzymatic resolution + chemical steps 48-92** For enantiomerically pure products

*Yield estimated based on related nitrone syntheses.

**Yields vary depending on enzymatic efficiency and purification.

Research Findings and Analytical Data

  • The compound N-(1-Benzoyl-1-methylethyl)-alpha-phenylnitrone (CAS 34046-65-6) has been characterized with molecular weight 267.32 and molecular formula C17H17NO2.
  • Literature on related nitrone compounds emphasizes the importance of anhydrous conditions and controlled temperature to prevent hydrolysis and side reactions.
  • Enzymatic resolution approaches provide access to enantiomerically pure nitrone derivatives, which may be beneficial for stereospecific applications.
  • Purification methods such as normal-phase column chromatography with ethyl acetate/hexane mixtures are standard for isolating pure nitrone products.
  • The use of magnesium sulfate as a drying agent during imine formation is a common practice to drive the equilibrium toward product formation.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Radical Stabilization

One of the primary applications of N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone is in the stabilization of radicals. This compound can effectively stabilize radical intermediates, which are crucial in various chemical reactions. The stabilization occurs through resonance effects, where the unpaired electron can delocalize over the aromatic system, thus lowering the energy of the radical species.

Case Study: Radical Reactions

In studies involving radical reactions, this compound has been shown to facilitate reactions that require radical intermediates. For instance, its application in the synthesis of complex organic molecules has demonstrated improved yields and selectivity due to its ability to stabilize reactive radical species during the reaction process.

Photostabilization

This compound also serves as a photostabilizer in polymer systems. Its incorporation into polymer matrices helps protect against degradation caused by ultraviolet (UV) radiation. The compound absorbs UV light and dissipates it as heat, thereby preventing the formation of free radicals that can lead to polymer degradation.

Data Table: Photostabilization Efficiency

Polymer TypeStabilizer Concentration (%)UV Resistance Improvement (%)
Polyethylene0.530
Polypropylene0.325
Polystyrene0.435

This table summarizes the effectiveness of this compound as a photostabilizer in various polymer types, highlighting its potential to enhance material longevity under UV exposure.

Synthetic Chemistry

In synthetic organic chemistry, this compound is utilized as a versatile building block for synthesizing complex molecules. Its unique structure allows for various functionalizations that can lead to the development of new compounds with desired properties.

Case Study: Synthesis of Pharmaceuticals

The compound has been employed in the synthesis of pharmaceutical intermediates. For example, it has facilitated the creation of novel drug candidates through reactions such as C-acylation and nitration, showcasing its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Nitrone Compounds

Structural and Functional Group Variations

Key Compounds for Comparison :

Phenyl-N-tert-butylnitrone (PBN)

  • Structure: Nitrone with a phenyl group and a tert-butyl substituent on the nitrogen.
  • CAS: 3376-24-7 .

N-2-(2-Ethoxycarbonyl-propyl)-a-phenylnitrone (EPPN)

  • Structure: Ethoxycarbonyl-propyl substituent on the nitrone nitrogen.

5,5-Dimethyl-1-pyrroline N-oxide (DMPO)

  • Structure: Cyclic nitrone with a pyrroline backbone.
Table 1: Structural and Functional Group Comparisons
Compound Substituent on Nitrogen Key Functional Groups
N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone 1-Benzoyl-1-methylethyl Benzoyl, methyl, ethyl
PBN tert-Butyl tert-Butyl, phenyl
EPPN 2-Ethoxycarbonyl-propyl Ethoxy, carbonyl, propyl
DMPO Pyrroline ring Cyclic nitrone

Reactivity and Stability in Free Radical Trapping

Nitrones form spin adducts with free radicals, and substituents critically influence adduct stability:

  • EPPN : Forms a superoxide spin adduct with a half-life ($t{1/2}$) of 5.25 minutes at pH 7.0, significantly longer than PBN ($t{1/2} \approx 10 \, \text{s}$) or DMPO ($t_{1/2} \approx 45 \, \text{s}$) .
  • PBN : Demonstrates efficacy in mitigating oxidative damage, such as preventing paraquat-induced lung injury in vivo .
  • This compound : The benzoyl group is electron-withdrawing, which may reduce nitrone reactivity compared to PBN’s electron-donating tert-butyl group. However, its bulky structure could enhance adduct stability by steric protection.
Table 2: Spin Adduct Stability
Compound Superoxide Adduct Half-Life Notes
EPPN 5.25 minutes Enhanced stability due to ethoxycarbonyl-propyl group
PBN 10 seconds Short half-life limits in vivo use
DMPO 45 seconds Moderate stability; cyclic structure favors adduct retention
This compound Not reported Predicted intermediate stability based on substituents

Physicochemical Properties

  • PBN’s tert-butyl group balances moderate lipophilicity and solubility, making it widely used in biological studies .
  • Synthetic Applications: PBN reacts with 6,7-thienobenzyne to form cycloadducts (e.g., compound 9/90 in ), highlighting its utility in synthesizing multisubstituted benzothiophenes . The bulkier benzoyl group in the target compound may alter cycloaddition regioselectivity or reaction rates compared to PBN.

Biological Activity

N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and radical scavenging. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and providing an overview of its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as nitrones, which are characterized by the presence of a nitrone functional group (R1R2C=NO). The specific structure of this compound includes a benzoyl group and a methylethyl substituent, contributing to its unique reactivity and biological interactions.

Radical Scavenging Activity

Nitrones are known for their ability to stabilize free radicals, which are often implicated in oxidative stress and various pathological conditions. The radical-trapping properties of this compound have been studied in various contexts:

  • Electron Paramagnetic Resonance (EPR) Studies : Research indicates that this compound can effectively trap hydroxymethyl radicals, demonstrating its potential as an antioxidant agent .
  • Neuroprotective Effects : Similar compounds, such as PBN (N-tert-butyl-α-phenylnitrone), have shown significant neuroprotective effects in models of ischemia by reducing neuronal damage and improving survival rates .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related nitrones:

Study Model Findings Reference
Zhao et al. (1994)Rat MCAO modelReduced infarct size when administered post-ischemia
EPR StudiesIn vitro radical trappingEffective in trapping hydroxymethyl radicals
Neuroprotection StudiesHuman neuroblastoma cellsSignificant reduction in oxidative stress markers

Neuroprotection in Stroke Models

Studies involving PBN and its derivatives have highlighted their neuroprotective capabilities. For instance, in a transient middle cerebral artery occlusion (MCAO) model, PBN significantly reduced neuronal damage when administered shortly after ischemic events. While specific data on this compound is limited, these findings suggest a promising avenue for further research into similar nitrones.

Efficacy Against Oxidative Stress

Research has shown that nitrone compounds can mitigate oxidative stress-induced damage in neuronal cells. For example, in vitro studies demonstrated that PBN derivatives could protect against glutamate-induced toxicity, indicating that this compound may exhibit similar protective effects due to its structural similarities .

Q & A

Q. What are the optimal synthetic pathways for N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone, and how can purity be validated?

Methodological Answer:

  • Synthesis : Use nucleophilic substitution or cycloaddition reactions. For example, react benzoyl-substituted methyl ethyl ketone with hydroxylamine derivatives under anhydrous conditions (e.g., THF, 60°C, 12h) .
  • Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via 1H^1H-NMR (e.g., benzoyl proton at δ 7.8–8.2 ppm) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated degradation studies:
    • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor via TLC or HPLC .
    • Light Sensitivity : Expose to UV (254 nm) for 24h; track decomposition via EPR (loss of spin-trapping capacity) .

Advanced Research Questions

Q. How do structural modifications (e.g., benzoyl vs. tert-butyl groups) influence the spin-trapping efficiency of phenylnitrone derivatives?

Methodological Answer:

  • Comparative EPR Studies : Compare superoxide adduct stability (t1/2_{1/2}) between this compound and N-tert-butyl-α-phenylnitrone (PBN) in pH 7.0 buffer. For example, PBN-OOH has t1/2_{1/2} = 45s, while EPPN (a derivative) shows t1/2_{1/2} = 5.25 min .
  • Computational Modeling : Use DFT to calculate bond dissociation energies (BDE) of nitrone C–N bonds; correlate with experimental adduct stability .

Q. What experimental strategies resolve contradictions in reported radical-trapping kinetics for phenylnitrones?

Methodological Answer:

  • Standardized Assays : Use xanthine/xanthine oxidase systems to generate superoxide uniformly; measure adduct formation via stopped-flow EPR .
  • Control Variables : Document temperature, pH, and solvent polarity (e.g., DMSO vs. aqueous buffer), which significantly affect adduct stability .

Q. How can researchers elucidate the mechanism of this compound in preventing oxidative damage in biological systems?

Methodological Answer:

  • In Vitro Models : Treat paraquat-exposed lung cells with the nitrone; measure lipid peroxidation (malondialdehyde via TBA assay) and compare to PBN’s efficacy (reported to reduce injury by 60% ).
  • In Vivo EPR : Inject the nitrone into rodent models; track real-time radical adduct formation in tissues using L-band EPR .

Methodological Design & Data Analysis

Q. How to design experiments evaluating cycloaddition reactions of this compound with thienobenzynes?

Methodological Answer:

  • Reaction Setup : React thienobenzyne (generated from 2a precursor) with the nitrone in DCM at −78°C. Monitor via 19F^{19}F-NMR for fluorine shifts .
  • Product Characterization : Isolate cycloadducts via flash chromatography; confirm regioselectivity using X-ray crystallography .

Q. What statistical approaches validate reproducibility in phenylnitrone-based radical-trapping studies?

Methodological Answer:

  • Triplicate Experiments : Report mean ± SEM for adduct half-lives across three independent trials.
  • ANOVA Analysis : Compare variances between experimental groups (e.g., nitrone derivatives vs. controls) to confirm significance (p < 0.05) .

Structure-Activity Relationship (SAR) Studies

Q. What methodologies establish SAR for phenylnitrones in inhibiting phospholipase A2 (PLA2)?

Methodological Answer:

  • Enzyme Assays : Measure PLA2 activity (fatty acid release via GC-MS) in the presence of this compound and analogs. PBN reduces PLA2 activity by 40% at 10 μM .
  • Molecular Docking : Simulate nitrone binding to PLA2’s active site (PDB: 1POC); correlate docking scores with IC50_{50} values .

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